2-Methyl-4-phenylbut-2-enenitrile
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Overview
Description
2-Methyl-4-phenylbut-2-enenitrile is an organic compound characterized by a nitrile group attached to a butene chain with a phenyl and a methyl substituent
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions.
From Amides: Another method is the dehydration of amides using phosphorus (V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be dehydrated to form nitriles.
Industrial Production Methods:
- Industrially, nitriles are often produced through the ammoxidation of alkenes, where an alkene reacts with ammonia and oxygen in the presence of a catalyst to form a nitrile.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.
Substitution: Sodium or potassium cyanide in ethanol is commonly used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Scientific Research Applications
2-Methyl-4-phenylbut-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenylbut-2-enenitrile involves its interaction with various molecular targets. For instance, in reduction reactions, the nitrile group is reduced to a primary amine through the transfer of electrons and protons. In oxidation reactions, the nitrile group is oxidized to a carboxylic acid through the addition of oxygen atoms.
Comparison with Similar Compounds
2-Methyl-4-phenylbut-1-ene: Similar structure but lacks the nitrile group.
4-Phenylbut-2-enenitrile: Similar structure but lacks the methyl group.
Uniqueness:
- The presence of both a phenyl and a methyl group along with the nitrile group makes 2-Methyl-4-phenylbut-2-enenitrile unique in its reactivity and applications compared to its analogs.
Properties
CAS No. |
63909-26-2 |
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Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-methyl-4-phenylbut-2-enenitrile |
InChI |
InChI=1S/C11H11N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-7H,8H2,1H3 |
InChI Key |
BLTOJPGOVBJINB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC=CC=C1)C#N |
Origin of Product |
United States |
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